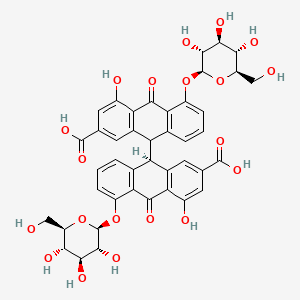
Sennoside A,B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sennosides A and B are natural dianthrone glycosides primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. These compounds are well-known for their potent laxative properties and have been used in traditional herbal medicine for centuries . Sennosides A and B are the main bioactive components responsible for the purgative effects of senna and rhubarb .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sennosides A and B can be synthesized through the extraction of senna leaves and pods using aqueous methanol. The extraction process typically involves using a 50% methanol solution at room temperature (20-30°C) . The extracted mixture is then purified to isolate the sennosides.
Industrial Production Methods: In industrial settings, the preparation of sennosides involves large-scale extraction from senna plant materials. The process includes:
- Harvesting senna leaves and pods.
- Drying and grinding the plant material.
- Extracting the sennosides using aqueous methanol.
- Purifying the extract through filtration and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Sennosides A and B undergo various chemical reactions, including:
Reduction: Sennosides are reduced to rhein anthrone in the human intestine.
Oxidation: They can be oxidized to form different anthraquinone derivatives.
Common Reagents and Conditions:
Reduction: The reduction of sennosides to rhein anthrone occurs under the influence of gut bacteria.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize sennosides.
Major Products Formed:
Scientific Research Applications
Sennosides A and B have a wide range of scientific research applications, including:
Chemistry: Used as reference compounds in the quality control of medicinal plants and formulations.
Biology: Studied for their effects on gut microbiota and their potential role in modulating gut health.
Medicine: Utilized as laxatives to treat constipation and to empty the large intestine before surgery.
Industry: Employed in the production of over-the-counter laxative medications.
Mechanism of Action
Sennosides A and B exert their effects primarily through their conversion to rhein anthrone by gut bacteria. Rhein anthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements . Additionally, sennosides increase the expression of cyclooxygenase 2 in macrophage cells, resulting in elevated levels of prostaglandin E2, which further promotes intestinal contractions .
Comparison with Similar Compounds
Sennosides A and B are part of a broader class of anthraquinone glycosides. Similar compounds include:
Sennoside C and D: These are also derived from senna and exhibit similar laxative properties.
Aloin: Another anthraquinone glycoside found in aloe vera, used for its laxative effects.
Uniqueness: Sennosides A and B are unique due to their potent laxative effects and their ability to be metabolized into active compounds by gut bacteria. This metabolic conversion is a key factor in their efficacy as laxatives .
Properties
Molecular Formula |
C42H38O20 |
|---|---|
Molecular Weight |
862.7 g/mol |
IUPAC Name |
9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |
InChI Key |
IPQVTOJGNYVQEO-LALZNDFESA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















